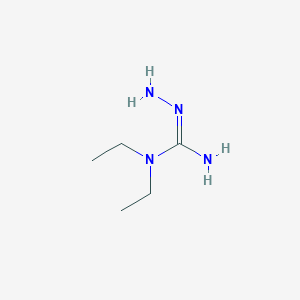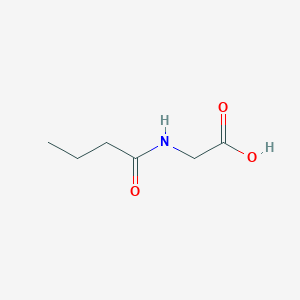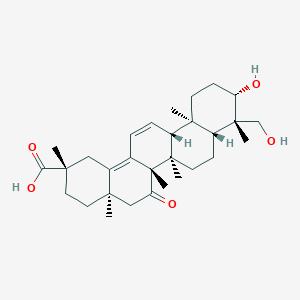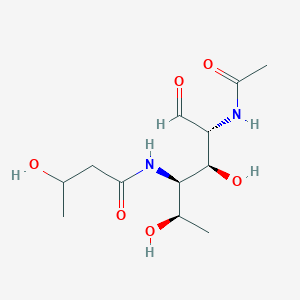
2-Nhbtg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nhbtg is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound has shown promising results in the synthesis of organic compounds and has been used in scientific research to understand its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Nhbtg is not fully understood. However, it has been suggested that it may act as a radical scavenger and antioxidant. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase.
Biochemische Und Physiologische Effekte
Studies have shown that 2-Nhbtg has several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Nhbtg in lab experiments is its ease of synthesis. It is also relatively stable and has a long shelf life. However, one limitation is that it may not be readily available in some countries and may be expensive to purchase.
Zukünftige Richtungen
There are several future directions for research on 2-Nhbtg. One area of research could be to further investigate its mechanism of action and physiological effects. Another area of research could be to explore its potential in the development of biosensors and other biomedical applications. Additionally, research could focus on the development of new synthetic methods for 2-Nhbtg and its derivatives.
Conclusion
In conclusion, 2-Nhbtg is a chemical compound that has shown potential in various scientific research applications. Its ease of synthesis and stability make it a useful reagent in the synthesis of organic compounds. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis of 2-Nhbtg involves the reaction of 2-nitrobenzaldehyde and thioglycolic acid. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The resulting product is a yellow crystalline solid with a melting point of 140-142°C.
Wissenschaftliche Forschungsanwendungen
2-Nhbtg has been used in scientific research for various applications. It has been used as a reagent in the synthesis of organic compounds such as heterocycles and chiral compounds. It has also been used as a fluorescent probe for the detection of metal ions and has shown potential in the development of biosensors.
Eigenschaften
CAS-Nummer |
134864-89-4 |
|---|---|
Produktname |
2-Nhbtg |
Molekularformel |
C12H22N2O6 |
Molekulargewicht |
290.31 g/mol |
IUPAC-Name |
N-[(2R,3R,4S,5R)-5-acetamido-2,4-dihydroxy-6-oxohexan-3-yl]-3-hydroxybutanamide |
InChI |
InChI=1S/C12H22N2O6/c1-6(16)4-10(19)14-11(7(2)17)12(20)9(5-15)13-8(3)18/h5-7,9,11-12,16-17,20H,4H2,1-3H3,(H,13,18)(H,14,19)/t6?,7-,9+,11-,12-/m1/s1 |
InChI-Schlüssel |
QJUCJEUZUFMCME-QVHQHDJQSA-N |
Isomerische SMILES |
C[C@H]([C@H]([C@@H]([C@H](C=O)NC(=O)C)O)NC(=O)CC(C)O)O |
SMILES |
CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O |
Kanonische SMILES |
CC(CC(=O)NC(C(C)O)C(C(C=O)NC(=O)C)O)O |
Synonyme |
2(N)-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxy-D-glucose 2-N-acetyl-4-N-(3-hydroxybutanoyl)-2,4,6-trideoxyglucose 2-NHBTG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



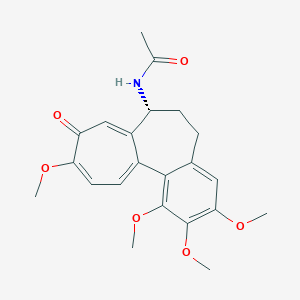
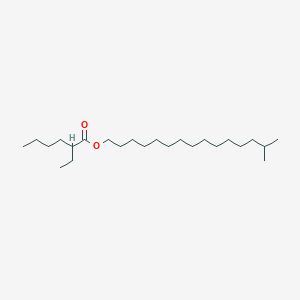
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
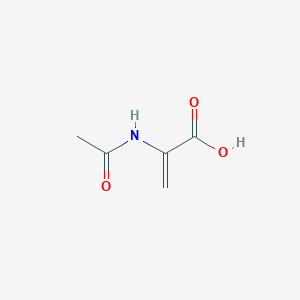
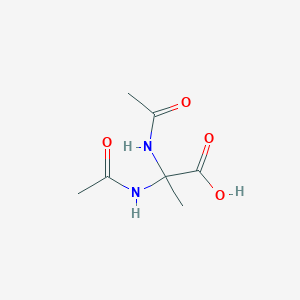
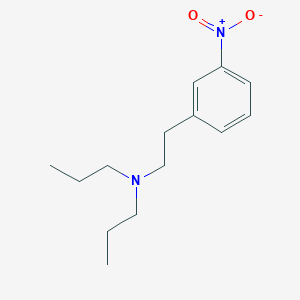
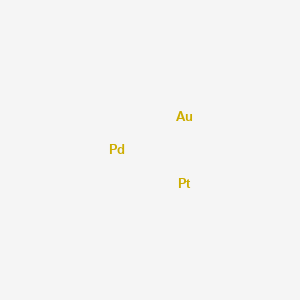
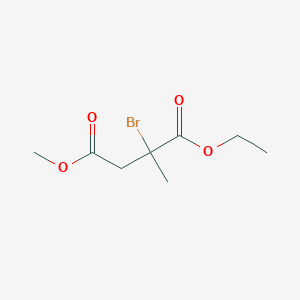
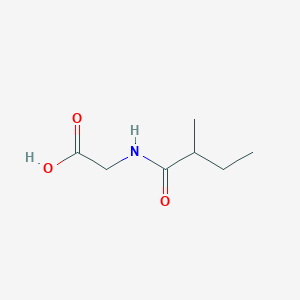
![9H-Fluoren-9-ylmethyl (4S)-2,5-dioxo-4-[2-oxo-2-(tritylamino)ethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B135156.png)
